molecular formula C13H15F2NO3 B2566123 benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1255666-33-1

benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2566123
CAS No.: 1255666-33-1
M. Wt: 271.264
InChI Key: IKEFODLORFVNHP-UHFFFAOYSA-N
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Description

Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C13H15F2NO3 and a molecular weight of 271.26 g/mol . This compound is characterized by the presence of a piperidine ring substituted with hydroxyl and difluoro groups, and a benzyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 3,3-difluoropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl group can participate in catalytic processes, while the benzyl ester moiety can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Uniqueness: Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate is unique due to the specific positioning of the difluoro groups and the presence of both hydroxyl and benzyl ester functionalities.

Properties

IUPAC Name

benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEFODLORFVNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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